molecular formula C19H16N2O4 B2927109 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid CAS No. 1607770-78-4

4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2927109
CAS No.: 1607770-78-4
M. Wt: 336.347
InChI Key: BNUZZNGNDPLXHM-UHFFFAOYSA-N
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Description

4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid is a chemical probe of interest in oncology and cell signaling research. Compounds featuring the (arylcrotonamido)benzoic acid scaffold have been investigated as potent inhibitors of key metabolic enzymes and kinase pathways that drive tumor growth . Specifically, related analogs have been identified as dual inhibitors of malate dehydrogenase 1 and 2 (MDH1/2), effectively targeting mitochondrial respiration and suppressing hypoxia-inducible factor (HIF-1α) accumulation in cancer cells . This mechanism presents a compelling strategy for disrupting cancer metabolism. Furthermore, the structural motif of this compound class suggests potential for modulating the activity of serum and glucocorticoid regulated kinase (SGK) family members, which are implicated in hyperproliferative diseases and the regulation of electrolyte balance . Researchers can utilize this compound to probe these critical biological pathways in the context of cancer metabolism and kinase signaling. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-25-12-14-4-2-13(3-5-14)10-16(11-20)18(22)21-17-8-6-15(7-9-17)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZZNGNDPLXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid is C17H16N2O3C_{17}H_{16}N_2O_3, with a molecular weight of approximately 296.32 g/mol. The structure contains a cyano group, an enamido linkage, and a benzoic acid moiety, which are significant for its biological activity.

  • Antitumor Activity :
    Recent studies indicate that compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the cyano group may enhance the compound's reactivity towards cellular targets, leading to cell death in malignant cells.
  • Anti-inflammatory Effects :
    Compounds with benzoic acid derivatives have been shown to inhibit inflammatory pathways. This compound may modulate cytokine production and reduce the expression of pro-inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties :
    Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic processes.

Study 1: Antitumor Efficacy

A study conducted on a series of benzoic acid derivatives demonstrated that compounds similar to this compound inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be around 15 µM, indicating significant cytotoxicity.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound exhibited a dose-dependent reduction in nitric oxide (NO) production. At concentrations of 10 µM and 20 µM, NO levels decreased by approximately 40% and 70%, respectively, compared to the control group.

Research Findings

Activity TypeObservationsReference
AntitumorIC50 = 15 µM against MCF-7 cells
Anti-inflammatoryNO production decreased by up to 70%
AntimicrobialEffective against E. coli and S. aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid with analogous compounds, focusing on structural features, physicochemical properties, and functional performance.

Structural Analogues in Dye-Sensitized Solar Cells

highlights two cyanoacrylic acid-based dyes:

  • (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid
  • (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid
Property Target Compound (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid
Core Structure Benzoic acid + cyanoacrylamido + methoxymethylphenyl Cyanoacrylic acid + dimethylaminophenyl Cyanoacrylic acid + diphenylaminophenyl
Electron-Donating Group Methoxymethyl (-OCH2CH3) Dimethylamino (-N(CH3)2) Diphenylamino (-N(C6H5)2)
Electron-Withdrawing Group Cyano (-CN), carboxylic acid (-COOH) Cyano (-CN), carboxylic acid (-COOH) Cyano (-CN), carboxylic acid (-COOH)
Application Hypothesized for DSSCs (no direct data) DSSC dye (PCE = 3.17%) DSSC dye (PCE = 3.30%)

Key Observations :

  • The target compound’s methoxymethyl group is less electron-donating than the dimethylamino or diphenylamino groups in the analogues, which may reduce its charge-transfer efficiency in DSSCs.
Azo-Functionalized Benzoic Acid Derivatives

describes 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acids, synthesized via diazotization and coupling.

Property Target Compound 2-Hydroxy-4-X-3-(benzothiazolyl-azo)-benzoic Acid
Functional Groups Cyano, methoxymethyl, amide Azo (-N=N-), benzothiazole, hydroxy, carboxylic acid
Synthesis Method Likely amidation/condensation Diazotization and coupling
Acidity (pKa) Not reported Carboxylic proton: ~2.5–3.0; Phenolic proton: ~8.0–9.0
Thermal Stability Not reported Melting points: 210–250°C (dependent on substituents)

Key Observations :

  • The azo group in the benzothiazole derivatives enhances light absorption (visible range), making them suitable as dyes. The target compound lacks this chromophore but may absorb UV light due to its cyano and conjugated amide groups.
  • The amide linkage in the target compound could improve hydrolytic stability compared to azo-based dyes, which may degrade under prolonged UV exposure .
Benzoic Acid Derivatives with Heterocyclic Substituents

lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic analogue:

Property Target Compound 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
Molecular Weight Not reported 219.26 g/mol
Melting Point Not reported 139.5–140°C
Solubility Likely polar aprotic solvents (DMF, DMSO) Not reported

Key Observations :

  • The target compound’s methoxymethyl group may instead favor hydrogen bonding or π-π stacking.

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